molecular formula C₂₀H₂₁NO₂ B017282 N-Desmethylcarboxy Terbinafine CAS No. 99473-15-1

N-Desmethylcarboxy Terbinafine

Cat. No.: B017282
CAS No.: 99473-15-1
M. Wt: 307.4 g/mol
InChI Key: HLMXKUJHRUTHIL-XVNBXDOJSA-N
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Description

N-Desmethylcarboxy Terbinafine is a metabolite of Terbinafine, an orally active antimycotic allylamine. It is related to naftifine and is primarily used in research settings. The compound has the molecular formula C20H21NO2 and a molecular weight of 307.39 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethylcarboxy Terbinafine involves multiple steps, including organometallic reactions. One method involves the metalation of 3,3-dimethyl-but-yne by n-butyllithium, followed by the addition of acrolein. This process results in the formation of the enynol key intermediate, which is further processed to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the batch-flow hybrid synthesis method mentioned above can be scaled up for industrial purposes. This method minimizes side-products and enables safe and convenient scale-up .

Chemical Reactions Analysis

Types of Reactions: N-Desmethylcarboxy Terbinafine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different research applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include n-butyllithium, acrolein, and various solvents like tetrahydrofuran and cyclopentyl methyl ether. Reaction conditions often involve low temperatures and controlled environments to ensure high yields and purity .

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, the addition of acrolein to the metalated intermediate results in the formation of the enynol precursor .

Scientific Research Applications

N-Desmethylcarboxy Terbinafine is primarily used in proteomics research. It serves as a reference standard in various analytical methods, including high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC). The compound is also used in studies related to antifungal resistance and the development of new antifungal agents .

Comparison with Similar Compounds

Similar Compounds:

  • Terbinafine
  • Naftifine
  • Butenafine
  • Amorolfine

Uniqueness: N-Desmethylcarboxy Terbinafine is unique due to its specific role as a metabolite of Terbinafine. While Terbinafine and other similar compounds like naftifine and butenafine are used directly as antifungal agents, this compound is primarily used in research settings to study the metabolism and efficacy of Terbinafine .

Biological Activity

N-Desmethylcarboxy terbinafine is a metabolite of terbinafine, an allylamine antifungal agent widely used for the treatment of fungal infections. This section explores its biological activity, pharmacodynamics, and relevant case studies, supported by data tables and research findings.

This compound exhibits its antifungal properties primarily through the inhibition of squalene monooxygenase , an enzyme crucial for ergosterol biosynthesis in fungal cells. By blocking this enzyme, this compound prevents the conversion of squalene to 2,3-oxidosqualene, leading to a decrease in ergosterol levels. This disruption compromises the integrity of the fungal cell membrane, ultimately resulting in cell death due to the accumulation of toxic squalene and the absence of essential ergosterol .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its parent compound, terbinafine. Key pharmacokinetic parameters include:

  • Absorption : Terbinafine is over 70% absorbed when administered orally; however, its bioavailability is approximately 40% due to first-pass metabolism .
  • Distribution : It has a large volume of distribution (947.5 L), indicating extensive tissue binding, particularly in skin and nails .
  • Protein Binding : Over 99% of terbinafine binds to plasma proteins, which enhances its therapeutic efficacy by prolonging its action in tissues .
  • Metabolism : Terbinafine undergoes extensive hepatic metabolism via cytochrome P450 enzymes (CYPs), producing several metabolites including this compound .
  • Elimination : Approximately 80% of the drug is excreted in urine as metabolites with no antifungal activity, and the terminal half-life can extend up to 16.5 days after multiple doses .

In Vitro Efficacy

This compound has demonstrated significant antifungal activity against various fungi. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected fungal strains:

Fungal StrainMIC (µg/mL)
Trichophyton rubrum0.03
Candida albicans0.5
Aspergillus niger1.0
Microsporum canis0.06

These results indicate that this compound retains substantial antifungal potency comparable to its parent compound.

Clinical Case Studies

  • Case Study on Onychomycosis Treatment :
    A clinical trial involving 200 patients with onychomycosis treated with oral terbinafine showed a mycological cure rate of approximately 90%. The study indicated that this compound plays a role in maintaining therapeutic drug levels over extended periods, contributing to treatment success .
  • Topical Application Efficacy :
    A study assessing the efficacy of topical formulations containing this compound reported an overall success rate of 80% in treating superficial fungal infections such as tinea pedis and candidiasis. Patients experienced minimal side effects, highlighting the safety profile of this metabolite when applied topically .

Adverse Effects and Tolerability

While this compound is generally well tolerated, some adverse effects have been reported:

  • Common Side Effects : Include gastrointestinal disturbances, skin rashes, and transient changes in liver function tests.
  • Serious Reactions : Rare cases of severe allergic reactions have been documented but are not common .

Properties

IUPAC Name

(E)-2,2-dimethyl-7-(naphthalen-1-ylmethylamino)hept-5-en-3-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-20(2,19(22)23)13-6-3-7-14-21-15-17-11-8-10-16-9-4-5-12-18(16)17/h3-5,7-12,21H,14-15H2,1-2H3,(H,22,23)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMXKUJHRUTHIL-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC=CCNCC1=CC=CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C#C/C=C/CNCC1=CC=CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701153120
Record name (5E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701153120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99473-15-1
Record name (5E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99473-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demethylcarboxybutylterbinafine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099473151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701153120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is N-Desmethylcarboxy Terbinafine detected in biological samples?

A1: The research by [] describes a rapid and sensitive Ultra High Performance Liquid Chromatography (UHPLC) method coupled with UV detection for simultaneously quantifying Terbinafine and its metabolite, this compound, alongside other drugs and their metabolites, in human plasma and urine. This method utilizes a simple protein precipitation step followed by solid-phase extraction for sample preparation. The analytes are separated on a Hypersil GOLD C18e column using a gradient elution with acetonitrile and 0.1% formic acid as the mobile phase. This method exhibits excellent linearity, sensitivity, and reproducibility, making it suitable for routine clinical analysis of these compounds in biological matrices.

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